molecular formula C14H17N3 B14118731 N'-benzyl-N,N-dimethylpyridine-2,5-diamine

N'-benzyl-N,N-dimethylpyridine-2,5-diamine

Cat. No.: B14118731
M. Wt: 227.30 g/mol
InChI Key: ASAMWLKZQAYKGC-UHFFFAOYSA-N
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Description

N’-benzyl-N,N-dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C14H17N3 It is a derivative of pyridine, featuring a benzyl group attached to the nitrogen atom and two methyl groups attached to the amine nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N,N-dimethylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-N,N-dimethylpyridine-2,5-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N,N-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-benzyl-N,N-dimethylpyridine-2,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-benzyl-N,N-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to inhibit certain enzymes is attributed to its structural similarity to the enzyme’s natural substrates, allowing it to compete for the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzyl-N,N-dimethylpyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the benzyl group enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-N-benzyl-2-N,2-N-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C14H17N3/c1-17(2)14-9-8-13(11-16-14)15-10-12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3

InChI Key

ASAMWLKZQAYKGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

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